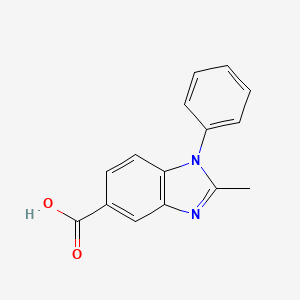

2-Methyl-1-phenyl-1H-benzoimidazole-5-carboxylic acid

Overview

Description

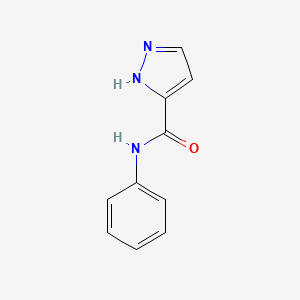

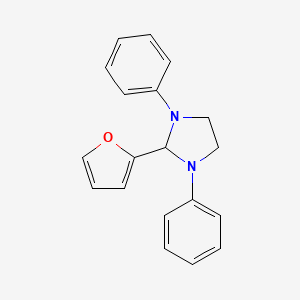

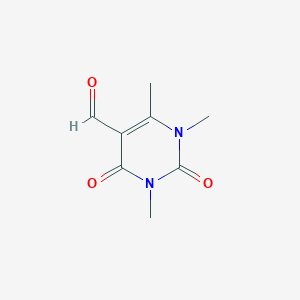

2-Methyl-1-phenyl-1H-benzoimidazole-5-carboxylic acid is a compound that belongs to the class of organic compounds known as benzimidazoles. These are compounds containing a benzene ring fused to an imidazole ring. Benzimidazoles are a significant class of compounds with a wide range of biological activities, including antitumor, antihypertensive, and antimicrobial properties .

Synthesis Analysis

The synthesis of benzimidazole derivatives often involves the cyclization of o-phenylenediamine with carboxylic acids or their functional derivatives. For instance, the synthesis of 2-aryl-N-biphenyl benzimidazoles starts with o-phenylenediamine and carboxylic acids via cyclization, followed by N-alkylation . Similarly, benzimidazoles can be synthesized from carboxylic acids in one step using 1,2-phenylenediamines . These methods provide a variety of benzimidazole derivatives, which can be further modified to enhance their biological activities.

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives is characterized by the presence of a benzene ring fused to an imidazole ring. The substitution pattern on the benzimidazole core can significantly influence the biological activity of these compounds. For example, the crystal structure of a related compound, methyl 4'-[(2-p-chlorophenyl-1H-benzimidazole-1-yl)methyl]biphenyl-2-carboxylate, was determined by single-crystal X-ray diffraction, which helps in understanding the spatial arrangement of the substituents and their potential interactions with biological targets .

Chemical Reactions Analysis

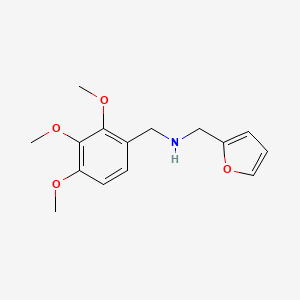

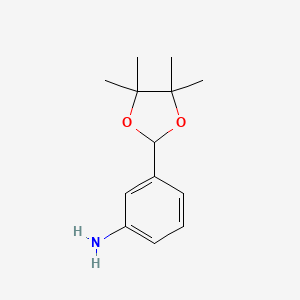

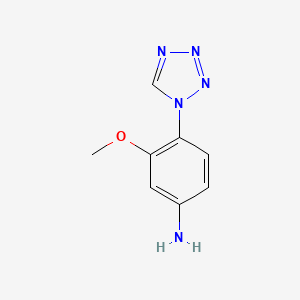

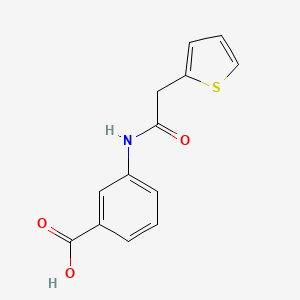

Benzimidazole derivatives can undergo various chemical reactions, including N-alkylation, cyclocondensation, and coupling reactions, to yield compounds with potential biological activities. For instance, Schiff bases derived from benzimidazoles can react with ortho-position attach biphenyl tetrazole with different substituents amino group cyclocondensation with appropriate reagents . These reactions are crucial for the development of new compounds with enhanced biological properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzimidazole derivatives, such as solubility, melting point, and stability, are influenced by the nature of the substituents on the benzimidazole core. The compounds' structures are elucidated using spectroscopic techniques like FTIR, 1H NMR, and mass spectroscopy . These properties are important for the compounds' formulation and delivery as potential therapeutic agents.

Scientific Research Applications

Antihypertensive Activity

The synthesis and biological evaluation of derivatives related to 2-Methyl-1-phenyl-1H-benzoimidazole-5-carboxylic acid have demonstrated potent antihypertensive effects. These compounds have been synthesized through various chemical reactions and evaluated for their antihypertensive activity using both tail cuff and direct method measurements, highlighting their potential in the development of new antihypertensive agents (Sharma, Kohli, & Sharma, 2010).

Luminescence Properties

Research into the structures and luminescence properties of Cd(II) complexes with mixed rigid and flexible carboxylate ligands, including 2-Methyl-1H-benzoimidazole-5-carboxylic acid derivatives, has revealed their potential in materials science. These studies show how substituent groups on benzimidazole derivatives can affect the construction of 2D and 3D frameworks with significant luminescence properties, offering insights into the design of new luminescent materials (Wu et al., 2014).

Antimicrobial Activity

The synthesis of new 2-substituted-phenyl-1H-benzimidazole-5-carbonitriles and their evaluation against Candida species have showcased the antimicrobial potential of benzimidazole derivatives. Certain cyano substituted compounds have demonstrated great activity, with minimum inhibitory concentration (MIC) values comparable to that of fluconazole, indicating their utility in combating fungal infections (Göker et al., 2002).

Anticancer Activity

A series of benzimidazole derivatives, including this compound analogs, have been synthesized and tested for their antiproliferative effects against breast cancer cell lines. These compounds have shown significant activity, with some exhibiting greater effects than cisplatin, highlighting their potential as lead compounds in cancer therapy (Karthikeyan, Solomon, Lee, & Trivedi, 2017).

Polymer Science

In the field of polymer science, derivatives of this compound have been utilized in the "living"/controlled polymerization of methyl acrylate mediated by dithiocarbamates under γ-ray irradiation. This research demonstrates the versatility of benzimidazole derivatives in facilitating controlled polymerizations, contributing to the development of polymers with specific properties (Zhou, Zhu, Cheng, & Zhu, 2007).

Safety and Hazards

Mechanism of Action

Target of Action

Benzimidazole derivatives have been extensively studied for their potential as anticancer agents . They are known to interact with various targets, including enzymes and receptors, involved in cancer progression .

Mode of Action

The structure-activity relationship (sar) analysis of synthesized benzimidazoles showed that the presence of a methyl group at the 5(6)-position on the benzimidazole scaffold significantly influences the anticancer activity . The presence of electron-donating groups also caused a significant increase in anticancer activity .

Biochemical Pathways

Benzimidazole derivatives are known to interfere with various biochemical pathways involved in cell proliferation and survival, contributing to their anticancer effects .

Pharmacokinetics

The compound’s molecular weight (25227) and its chemical structure suggest that it may have suitable properties for absorption and distribution .

Result of Action

Benzimidazole derivatives have been reported to exhibit anticancer activity against various cancer cell lines .

properties

IUPAC Name |

2-methyl-1-phenylbenzimidazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O2/c1-10-16-13-9-11(15(18)19)7-8-14(13)17(10)12-5-3-2-4-6-12/h2-9H,1H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLIJMHKQYSUDOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(N1C3=CC=CC=C3)C=CC(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00347306 | |

| Record name | 2-Methyl-1-phenyl-1H-benzimidazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00347306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

92437-43-9 | |

| Record name | 2-Methyl-1-phenyl-1H-benzimidazole-5-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=92437-43-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methyl-1-phenyl-1H-benzimidazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00347306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methyl-1-phenyl-1H-1,3-benzodiazole-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Diethyl-(4-{[(furan-2-ylmethyl)-amino]-methyl}-phenyl)-amine](/img/structure/B1298356.png)

![7-Methylthieno[2,3-b]quinoline-2-carboxylic acid](/img/structure/B1298365.png)

![2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylic acid](/img/structure/B1298374.png)

![Benzo[1,3]dioxol-5-ylmethyl-(2-methoxy-benzyl)-amine](/img/structure/B1298381.png)